molecular formula C9H15NSi B100320 4-Trimethylsilylaniline CAS No. 17889-23-5

4-Trimethylsilylaniline

Cat. No.: B100320
CAS No.: 17889-23-5
M. Wt: 165.31 g/mol
InChI Key: XZBZOTJKKCXYPA-UHFFFAOYSA-N
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Description

4-Trimethylsilylaniline is an organic compound with the molecular formula C₉H₁₅NSi It is characterized by the presence of a trimethylsilyl group attached to the para position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trimethylsilylaniline can be synthesized through several methods. One common approach involves the reduction of 4-nitrotrimethylsilylbenzene using hydrogen in the presence of a palladium catalyst on activated carbon. The reaction is typically carried out in ethanol under atmospheric pressure of hydrogen .

Industrial Production Methods: Industrial production of this compound often involves the metallation of bromoanilines with ethylmagnesium bromide, followed by a reaction with trimethylchlorosilane.

Chemical Reactions Analysis

Types of Reactions: 4-Trimethylsilylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the reagent used.

Scientific Research Applications

4-Trimethylsilylaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Trimethylsilylaniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Trimethylsilylphenol
  • 4-Trimethylsilylbenzaldehyde
  • 4-Trimethylsilylbenzoic acid

Comparison: 4-Trimethylsilylaniline is unique due to the presence of an amino group, which imparts different reactivity compared to its analogs. For instance, while 4-Trimethylsilylphenol is more prone to oxidation, this compound is more reactive in substitution reactions due to the electron-donating nature of the amino group .

Properties

IUPAC Name

4-trimethylsilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBZOTJKKCXYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434448
Record name 4-trimethylsilylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17889-23-5
Record name 4-trimethylsilylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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